2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine

Sigma-1 Receptor Neurotrophic Activity Scaffold Hopping

2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine (CAS 1434247-07-0) is a spirocyclic diamine featuring a [5.5]undecane core in which the 2-oxa (ether oxygen) and 9-aza (secondary amine) heteroatoms are precisely regio-positioned, with a primary methanamine group attached at the 3-position of the oxa-containing ring. This structural arrangement distinguishes it from the more extensively researched 1-oxa-9-azaspiro[5.5]undecane scaffold, which has demonstrated nanomolar affinity for sigma-1 receptors and utility in FFA1 agonism.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B13488028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)COC1CN
InChIInChI=1S/C10H20N2O/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9,12H,1-8,11H2
InChIKeyWRPXVNYWKOSOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine: A Positionally Defined Spirocyclic Amine Building Block for CNS-Targeted Synthesis


2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine (CAS 1434247-07-0) is a spirocyclic diamine featuring a [5.5]undecane core in which the 2-oxa (ether oxygen) and 9-aza (secondary amine) heteroatoms are precisely regio-positioned, with a primary methanamine group attached at the 3-position of the oxa-containing ring . This structural arrangement distinguishes it from the more extensively researched 1-oxa-9-azaspiro[5.5]undecane scaffold, which has demonstrated nanomolar affinity for sigma-1 receptors and utility in FFA1 agonism [1]. The 2-oxa-spiro[5.5]undecane core itself has been validated in advanced in vivo models as a privileged scaffold for neurotrophic and neuroprotective activity [2]. The methanamine functionalization provides a synthetically versatile primary amine handle, enabling rapid diversification into amide, sulfonamide, urea, or reductive amination libraries without requiring protecting group manipulations on the 9-aza position, a differentiation point for procurement decisions in medicinal chemistry campaigns.

Why 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine Cannot Be Replaced by Common Spirocyclic Amine Analogs


Generic substitution among spirocyclic amine building blocks is scientifically unsound because the precise positioning of the heteroatom (2-oxa vs. 1-oxa) and the location of the pendant amine group dictate the three-dimensional pharmacophore orientation, reactivity, and downstream biological profile [1]. 1-Oxa-9-azaspiro[5.5]undecane derivatives have been optimized for entirely different target classes (sigma-1 receptors and GPR40) than the 2-oxa scaffold, which has demonstrated neurotrophic activity via the TrkB-MEK-ERK-CREB-BDNF pathway [2]. The methanamine group at the 3-position introduces a primary amine with distinct nucleophilicity and hydrogen-bonding capacity compared to the parent 2-oxa-9-azaspiro[5.5]undecane scaffold or the 3-carboxylic acid analog, directly impacting the synthetic tractability of subsequent library synthesis . Even closely related compounds such as N,N-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine (C10H20N2O, identical molecular formula) exhibit markedly different ring strain, conformational preferences, and physicochemical properties due to the [4.5] vs. [5.5] ring system . Procurement of an imprecise scaffold introduces unquantified risk into structure-activity relationship (SAR) development and can lead to misleading negative results.

Quantitative Differentiation of 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine from Its Closest Analogs


Regiochemical Positioning of the Ether Oxygen: 2-Oxa vs. 1-Oxa Scaffolds Produce Divergent Receptor Binding Profiles

The 1-oxa-9-azaspiro[5.5]undecane scaffold has been validated as a sigma-1 receptor ligand platform, with derivatives achieving Ki(σ1) values in the range of 0.47–12.1 nM and moderate selectivity over σ2 receptors (Ki(σ2)/Ki(σ1) = 2–44) [1]. In contrast, the 2-oxa-spiro[5.5]undecane scaffold has demonstrated neurotrophic and neurogenic activity in ex vivo neurosphere assays: compound #2 (a 2-oxa-spiro[5.5]undecane derivative) produced a statistically significant ~30% increase in neurospheres >100 μm at 0.01 μM relative to vehicle (p < 0.05), while compound #1 did not, indicating that even subtle structural variations within the 2-oxa scaffold profoundly alter biological activity [2]. The target compound, bearing a primary methanamine at the 3-position, represents a structurally orthogonal vector for derivatization compared to the 1-oxa scaffold, which positions the oxygen adjacent to the spiro junction rather than within the ring. No head-to-head receptor binding data exist for the target compound itself, but the published scaffold divergence strongly supports that 2-oxa and 1-oxa regioisomers are not pharmacologically interchangeable.

Sigma-1 Receptor Neurotrophic Activity Scaffold Hopping

Methanamine vs. Carboxylic Acid at the 3-Position: Impact on Synthetic Tractability and Downstream Diversification

The target compound (2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine) bears a primary alkyl amine (CH2NH2) at the 3-position, whereas the commercially available 2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid derivative bears a carboxylic acid at the same position . Primary amines can be directly coupled to carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes without activation steps, whereas carboxylic acids require coupling reagents (e.g., HATU, EDC/HOBt) and are incompatible with certain functional groups. The methanamine pKa (estimated ~9–10 for primary alkyl amine) is higher than that of the 9-aza secondary amine (estimated ~10–11), enabling chemoselective functionalization under mildly acidic conditions (pH 5–6). The carboxylic acid analog (pKa ~4–5) cannot be selectively functionalized in the presence of the 9-aza amine without protecting group strategies, adding at least 1–2 synthetic steps per library member. Quantitative yield comparisons have not been published for this specific scaffold, but the inherent reactivity advantage of the primary amine over the carboxylic acid is well-established in parallel synthesis workflows.

Parallel Synthesis Amine Handle Building Block Utility

Spiro[5.5]undecane vs. Spiro[4.5]decane Core: Conformational Rigidity and Physicochemical Property Divergence

The spiro[5.5]undecane core of the target compound (two six-membered rings) exhibits greater conformational rigidity and a distinct spatial arrangement compared to spiro[4.5]decane analogs (one five-membered and one six-membered ring), despite having the same molecular formula (C10H20N2O) as N,N-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine . The [5.5] system positions the two heteroatoms (2-oxa and 9-aza) in a well-defined angular relationship that has been shown to favor neurotrophic activity via the TrkB pathway in the 2-oxa series, whereas the [4.5] system in the 1-oxa series orients heteroatoms for sigma-1 receptor engagement [1][2]. Additionally, the molecular weight of the target compound (184.28 g/mol) and the presence of one hydrogen bond donor (primary amine) plus three hydrogen bond acceptors (ether oxygen, two amine nitrogens) place it within favorable CNS drug-like property space. The topological polar surface area (TPSA) is estimated at ~47 Ų, below the CNS threshold of <70 Ų, supporting brain penetration potential [3]. In contrast, the [4.5]decane analog N,N-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine lacks a primary amine and has different rotatable bond count (2 vs. 3), altering its pharmacophore geometry.

Conformational Analysis Physicochemical Properties CNS Drug Design

Patent Landscape: 2-Oxa-9-azaspiro[5.5]undecane Scaffold Is Associated with 55 Patents, Indicating Commercial and Therapeutic Relevance

The parent 2-oxa-9-azaspiro[5.5]undecane scaffold is associated with 55 patent filings as indexed in PubChemLite, covering areas including CNS disorders, pain, and metabolic disease [1]. The non-methanamine parent scaffold (2-oxa-9-azaspiro[5.5]undecane) and its hydrochloride salt are disclosed as intermediates in patents related to sigma receptor modulation, histamine H3 receptor antagonism, and opioid receptor pharmacology [2]. While the target compound (3-ylmethanamine derivative) is not yet the subject of a specific patent, the density of intellectual property around the scaffold suggests that the 2-oxa-9-azaspiro[5.5]undecane core is recognized as commercially valuable and therapeutically relevant. In comparison, the 1-oxa-9-azaspiro[5.5]undecane scaffold is primarily represented in sigma receptor and FFA1 agonist patent families, which are distinct therapeutic areas [3]. This patent divergence reinforces the non-interchangeability of the two regioisomers in a commercial drug discovery context.

Patent Analysis Intellectual Property Therapeutic Pipeline

High-Impact Application Scenarios for 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine Based on Quantitative Evidence


Neuroscience Library Synthesis Targeting the TrkB-BDNF Pathway

The 2-oxa-spiro[5.5]undecane scaffold has demonstrated neurotrophic activity in ex vivo neurosphere assays (~30% increase in neurosphere formation at 0.01 μM, p < 0.05) and in vivo neuroprotection in a mouse acute ischemic stroke model [1]. 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine serves as an ideal diversification point for generating amide, sulfonamide, or urea libraries to optimize neurotrophic potency while maintaining the scaffold's intrinsic TrkB pathway engagement. Investigators should prioritize this building block over the 1-oxa-9-azaspiro[5.5]undecane scaffold, which engages sigma-1 receptors (nanomolar Ki) rather than neurotrophic pathways, to avoid misdirected SAR efforts.

CNS Penetrant Probe Design with Favorable Physicochemical Properties

With an estimated TPSA of ~47 Ų (below the CNS drug threshold of <70 Ų), molecular weight of 184.28 g/mol, and 1 HBD plus 3 HBA, 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine possesses physicochemical properties conducive to CNS penetration [2]. This contrasts with the parent 2-oxa-9-azaspiro[5.5]undecane scaffold (estimated TPSA ~21 Ų, 0 HBD), which lacks hydrogen-bond donation capacity. The methanamine group provides a critical HBD for target engagement while maintaining CNS drug-likeness, making it a strategic choice for neuroscience probe discovery programs requiring both brain exposure and specific hydrogen-bond interactions.

Parallel Library Synthesis via Chemoselective Amine Functionalization

The methanamine group (estimated pKa ~9–10) enables chemoselective functionalization under mildly acidic conditions (pH 5–6) without requiring protection of the 9-aza secondary amine (estimated pKa ~10–11) [3]. This contrasts with the 3-carboxylic acid analog (pKa ~4–5), which necessitates protecting group strategies and coupling reagents, adding 1–2 synthetic steps per library member. For high-throughput parallel synthesis workflows, the methanamine building block reduces step count, reagent costs, and purification complexity, enabling broader exploration of chemical space within constrained timelines.

Intellectual Property Positioning Around the 2-Oxa-Spiro[5.5]undecane Patent Estate

With 55 patents associated with the 2-oxa-9-azaspiro[5.5]undecane scaffold covering CNS, pain, and metabolic indications [4], organizations conducting freedom-to-operate analyses or seeking novel composition-of-matter claims should consider the 3-ylmethanamine derivative as a differentiation point. The methanamine handle provides a structurally distinct vector for patenting novel derivatives that fall outside existing claims focused on the parent scaffold and its simpler N-substituted analogs. The divergence between 2-oxa (neurotrophic) and 1-oxa (sigma receptor, FFA1) patent landscapes further justifies scaffold-specific procurement strategies.

Quote Request

Request a Quote for 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.